Mebeverine Acid-d5
Description
Mebeverine Acid-d5 (C₁₆H₂₀D₅NO₃·HCl) is a deuterium-labeled analog of mebeverine acid, a primary metabolite of the antispasmodic drug mebeverine. It serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying mebeverine and its metabolites in biological matrices like plasma . The compound’s deuterium atoms replace five hydrogens, minimizing isotopic interference and enhancing analytical precision. Key properties include:
Properties
Molecular Formula |
C₁₆H₂₀D₅NO₃ |
|---|---|
Molecular Weight |
284.41 |
Synonyms |
4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic Acid-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
O-Desmethyl Mebeverine Acid-d5
Taurocholic Acid-d5
Bempedoic Acid-d5
Eicosapentaenoic Acid-d5 (EPA-d5)
- Structure : Deuterated omega-3 fatty acid.
- Molecular Formula : C₂₀H₂₉D₅O₂.
- Application : Quantifies EPA in lipidomics studies; exhibits high recovery (>90%) in plasma .
Analytical Performance Comparison
*Assumed based on validated method performance .
Key Research Findings
Functional Group Impact : Compounds with sulfonic acid groups (e.g., taurocholic acid-d5) exhibit poor recovery and high variability due to strong ionization suppression, whereas carboxylic acid derivatives (e.g., this compound) show better stability .
Matrix Effects: Plasma proteins and lipids can enhance repeatability for some deuterated standards (e.g., O-desmethyl this compound) by reducing nonspecific binding .
Synthesis and Stability : this compound requires storage at -20°C in DMSO and has a short shelf life, necessitating careful handling . In contrast, EPA-d5 is more stable under standard laboratory conditions .
Q & A
Q. How can researchers validate the absence of isotopic interference in this compound bioanalytical assays?
- Methodological Answer : Perform parallel analyses with unlabeled Mebeverine Acid and deuterated analogs. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters. Validate method specificity via spike-recovery experiments in biological matrices .
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